2-Acetamido-3-hydroxybenzoate
Description
Contextualization within the Landscape of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research. The basic benzoic acid structure, a benzene (B151609) ring attached to a carboxylic acid, serves as a template that can be extensively modified. The addition of various functional groups at different positions on the aromatic ring gives rise to a vast family of compounds with diverse chemical properties and biological activities. nih.govuef.fi These compounds are recognized as important building blocks and key structural motifs in many drug discovery programs. nih.govacs.org
2-Acetamido-3-hydroxybenzoate fits within this landscape as a multi-functionalized benzoic acid. Its chemical identity is defined by its specific arrangement of substituents, which distinguishes it from other isomers like 3-acetamido-4-hydroxybenzoate and 5-acetamido-2-hydroxybenzoic acid, some of which have more established biological roles.
Table 1: Physicochemical Properties of this compound This table presents computed and reported data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| CAS Number | 99060-57-8, 135891-44-0 |
| Synonyms | 3-Hydroxy-N-acetylanthranilic acid |
| Boiling Point | 463.2°C at 760 mmHg |
| Density | 1.462 g/cm³ |
| Flash Point | 233.9°C |
Strategic Importance of the this compound Scaffold in Chemical Biology
While direct applications of this compound are not widely reported, the strategic importance of its core structure—the acetamido-hydroxybenzoate scaffold—is evident from research into its isomers. These related compounds serve as crucial intermediates in the biosynthesis of complex natural products and as foundational structures for developing therapeutic agents.
A prominent example is the isomer 3-acetamido-4-hydroxybenzoate . This compound has been identified as a natural product, designated CRX1, produced by marine-derived Streptomyces species. researchgate.netnih.gov It is a derivative of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a key precursor in the biosynthetic pathways of phenoxazinones. researchgate.netnih.gov Phenoxazinones are a class of tricyclic compounds that includes pigments and antibiotics with anticancer activity, underscoring the scaffold's role in generating biologically potent molecules. asianpubs.org
Furthermore, research into another isomer, 5-acetamido-2-hydroxy benzoic acid , highlights the therapeutic potential of this structural motif. mdpi.com Derivatives of this compound have been synthesized and investigated for their analgesic and anti-inflammatory properties, with studies pointing to their ability to interact with cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory response. mdpi.com The development of such derivatives showcases the utility of the acetamido-hydroxybenzoate scaffold as a starting point for creating targeted enzyme inhibitors. mdpi.com
The established roles of these isomers in both natural product biosynthesis and medicinal chemistry suggest the potential strategic value of the this compound scaffold for similar applications in chemical biology, such as a synthetic probe to study enzyme mechanisms or as a building block for novel bioactive compounds.
Historical Perspective and Emerging Research Trajectories
The historical context of the this compound scaffold is indirectly linked to the long-standing scientific interest in phenoxazinone natural products, which are biosynthetically derived from related aminohydroxybenzoic acids. asianpubs.org These compounds, such as cinnabarinic acid, have been studied for decades as pigments and antibiotics. asianpubs.org The precursor for cinnabarinic acid is 3-hydroxyanthranilic acid (an isomer of the deacetylated core of the target compound), which undergoes enzyme-catalyzed oxidation to form the phenoxazinone structure. asianpubs.org
Emerging research trajectories have been revolutionized by advances in genome sequencing and bioinformatics, which allow for the targeted discovery of natural product biosynthetic gene clusters (BGCs) in microorganisms. nih.gov This "genome mining" approach has recently unveiled the cryptic BGC responsible for producing aminophenoxazinones and related compounds in Streptomyces. nih.govdntb.gov.uanih.gov Specifically, the activation of the crx biosynthetic gene cluster in Streptomyces sp. CS057 was shown to produce a series of compounds, including the isomer 3-acetamido-4-hydroxybenzoic acid (CRX1). nih.govdntb.gov.ua
This discovery provides a clear genetic and biochemical basis for the production of molecules featuring the acetamido-hydroxybenzoate scaffold. It represents a significant shift from traditional natural product discovery to a more predictive, gene-based approach. Future research is likely to focus on elucidating the specific enzymatic steps within these pathways and exploring the substrate flexibility of the involved enzymes. This could open avenues for the biosynthetic production of novel, non-natural derivatives by feeding synthetic precursors, potentially including this compound, to engineered microbial strains.
Structure
3D Structure
Properties
Molecular Formula |
C9H8NO4- |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-acetamido-3-carboxyphenolate |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14)/p-1 |
InChI Key |
HKAWFFIGVUOBQV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[O-])C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 2 Acetamido 3 Hydroxybenzoate
Established Synthetic Routes for 2-Acetamido-3-hydroxybenzoic Acid
The creation of 2-acetamido-3-hydroxybenzoic acid can be achieved through several synthetic pathways, each with its own set of advantages and challenges. These routes often involve the careful manipulation of functional groups on a benzoic acid backbone.
Acylation-Based Methodologies (e.g., Acylation of Anthranilic Acid Derivatives)
A primary method for synthesizing 2-acetamido-3-hydroxybenzoic acid involves the acylation of anthranilic acid derivatives. core.ac.uk This approach typically utilizes 3-hydroxyanthranilic acid as the starting material. The amino group of 3-hydroxyanthranilic acid is acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to introduce the acetamido group. mdpi.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
The biological precursor to 3-hydroxyanthranilic acid is tryptophan, which undergoes a series of enzymatic reactions through the kynurenine (B1673888) pathway. mdpi.com In this pathway, tryptophan is converted to kynurenine, which is then hydroxylated and cleaved to form 3-hydroxyanthranilic acid. core.ac.ukmdpi.com
A study on the synthesis of related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, also employed acylation. mdpi.com In this case, 5-amino-2-hydroxy benzoic acid was acetylated to yield the desired product. mdpi.com
| Starting Material | Reagent | Product |
| 3-Hydroxyanthranilic Acid | Acetic Anhydride | 2-Acetamido-3-hydroxybenzoic Acid |
| 5-Amino-2-hydroxy benzoic acid | Acetic Anhydride | 5-Acetamido-2-hydroxy benzoic acid |
Multi-Step Synthesis from Nitro Precursors
Another established route involves a multi-step synthesis starting from nitro-substituted precursors. A common starting material for this method is a nitrated benzoic acid derivative. For instance, the synthesis of 2-amino-3-hydroxybenzamide, a related compound, begins with 2-nitro-3-hydroxybenzoic acid. The nitro group is then reduced to an amino group, which can be subsequently acetylated.
The reduction of the nitro group can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst or chemical reducing agents like iron powder in an acidic medium. Following the reduction, the resulting amino group is acetylated to yield the final 2-acetamido-3-hydroxybenzoic acid. This multi-step approach allows for the strategic introduction of functional groups.
A similar strategy is employed in the synthesis of other derivatives. For example, the synthesis of 3-acetamido-2-hydroxybenzoic acid involves the reduction of 3-nitro-4-hydroxybenzoic acid followed by acetylation.
| Precursor | Key Steps | Final Product |
| 2-Nitro-3-hydroxybenzoic Acid | 1. Reduction of nitro group2. Acetylation of amino group | 2-Acetamido-3-hydroxybenzoic Acid |
| 3-Nitro-4-hydroxybenzoic Acid | 1. Reduction of nitro group2. Acetylation of amino group | 3-Acetamido-2-hydroxybenzoic Acid |
Regioselective Synthesis Approaches
Regioselective synthesis is crucial for ensuring the correct placement of functional groups on the aromatic ring. In the context of 2-acetamido-3-hydroxybenzoate, this involves controlling the position of the acetamido and hydroxyl groups. Techniques for regioselective synthesis often rely on the directing effects of existing substituents on the benzene (B151609) ring. nih.gov
For example, in the synthesis of 3-(2-hydroxyaryl)pyridines, a regioselective, transition-metal-free, one-step route has been developed. nih.gov This method involves the reaction of pyridine (B92270) N-oxides with silylaryl triflates in the presence of cesium fluoride. nih.gov While not directly for this compound, this highlights the types of strategies used to achieve regioselectivity.
In the synthesis of hydroxylated cyclooctane (B165968) β-amino acid derivatives, regioselectivity was achieved through the opening of an oxirane ring, influenced by conformational effects. beilstein-journals.org Such principles of controlling reaction outcomes based on substrate conformation can be applied to achieve regioselectivity in the synthesis of substituted benzoates as well.
Chemical Transformations and Functionalization of the this compound Core
The this compound structure contains several reactive functional groups, including a carboxylate, a hydroxyl group, and an amide. These sites allow for a variety of chemical transformations and the synthesis of a diverse range of derivatives.
Esterification Reactions for Carboxylate Modification
The carboxylic acid group of 2-acetamido-3-hydroxybenzoic acid can be readily converted to an ester through esterification. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com For example, the synthesis of ethyl 4-acetamido-3-hydroxybenzoate often starts with the corresponding carboxylic acid, which is then esterified with ethanol (B145695) under reflux conditions with an acid catalyst.
A general method for the esterification of hydroxybenzoic acids involves reacting them with a halogenated compound in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method is applicable to a range of hydroxybenzoic acids, including salicylic (B10762653) acid and 4-hydroxybenzoic acid. google.com
| Carboxylic Acid | Alcohol | Product |
| 2-Acetamido-3-hydroxybenzoic Acid | Ethanol | Ethyl this compound |
| 4-Acetamido-3-hydroxybenzoic Acid | Ethanol | Ethyl 4-acetamido-3-hydroxybenzoate |
| Salicylic Acid | Benzyl (B1604629) Chloride | Benzyl Salicylate |
Selective Derivatization of Hydroxyl and Amide Functional Groups
The hydroxyl and amide groups on the this compound core offer further opportunities for derivatization. Selective modification of these groups can lead to compounds with altered properties.
The hydroxyl group can undergo various reactions, including etherification and acylation. smolecule.com For instance, in the synthesis of inhibitors for the bromodomain and extra terminal domain (BET) family of proteins, the phenolic hydroxyl group of 4-acetamido-3-hydroxybenzoic acid was alkylated with benzyl bromides. acs.org
The amide group can also be modified. While the amide bond itself is relatively stable, the N-H proton can be deprotonated under certain conditions, allowing for further functionalization. Additionally, the acetamido group can be hydrolyzed back to an amino group, which can then be reacted with different acylating agents to introduce a variety of substituents. mdpi.com
Derivatization is a common strategy in gas chromatography to improve the volatility and thermal stability of polar compounds like those containing hydroxyl and carboxyl groups. researchgate.net Techniques such as silylation are frequently employed, where active hydrogens in hydroxyl and carboxyl groups are replaced by silyl (B83357) groups. researchgate.net
Halogenation and Other Electrophilic Substitution Patterns
The benzene ring of this compound and its related isomers is activated towards electrophilic aromatic substitution. The directing effects of the substituents—the ortho, para-directing hydroxyl and acetamido groups and the meta-directing carboxylic acid group—govern the regioselectivity of these reactions. The powerful activating hydroxyl and acetamido groups typically direct incoming electrophiles to the positions ortho and para relative to them. msu.edu
Halogenation is a key electrophilic substitution reaction used to modify this class of compounds, introducing synthetically versatile halogen atoms onto the aromatic ring. Various halogenating agents have been successfully employed to create mono- or di-halogenated derivatives, often as precursors for more complex molecules.
Common halogenation strategies for related acetamidohydroxybenzoates include:
Chlorination: Dichlorination of acetamido-hydroxybenzoate derivatives can be achieved using reagents like dichlorohydantoin. For instance, methyl p-acetamido-o-hydroxybenzoate (an isomer of the target compound) is effectively dichlorinated by heating with dichlorohydantoin in acetonitrile (B52724). google.com This reaction proceeds to completion, yielding the 3,5-dichloro derivative. google.com
Bromination: N-Bromosuccinimide (NBS) is a standard reagent for the bromination of these scaffolds. For example, derivatives of 3-acetamido-5-hydroxybenzoic acid can be brominated with NBS in acetic acid. smolecule.com Bromination of derivatives of 3-nitrosalicylic acid has also been shown to produce mono- and tri-bromo derivatives.
Iodination: The introduction of iodine atoms can create derivatives with specific properties, such as radiopacity for use in medical imaging. Halogenating agents like N-iodosuccinimide are used for this purpose. google.com
Fluorination: Selective fluorination can be accomplished using electrophilic fluorinating agents. Methyl 4-acetamido-2-hydroxybenzoate has been successfully fluorinated with Selectfluor® to produce the corresponding 5-fluoro analog. nih.gov
A multi-step synthesis involving sequential halogenation has been used to produce compounds like methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, demonstrating precise control over the substitution pattern. google.com The choice of halogenating agent and reaction conditions is crucial for controlling the extent and position of halogenation. google.com
| Reaction Type | Substrate Example | Reagent(s) | Solvent/Conditions | Product | Citation |
|---|---|---|---|---|---|
| Dichlorination | Methyl 4-acetamido-2-hydroxybenzoate | Dichlorohydantoin | Acetonitrile, 80-85°C | Methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate | google.com |
| Bromination | Protected 3-acetamido-5-hydroxybenzoic acid | N-Bromosuccinimide (NBS) | Acetic acid | 4-Bromo-3-acetamido-5-methoxybenzoic acid | smolecule.com |
| Fluorination | Methyl 4-acetamido-2-hydroxybenzoate | Selectfluor® | Not specified | Methyl 4-acetamido-5-fluoro-2-hydroxybenzoate | nih.gov |
| Sequential Halogenation | p-Aminosalicylic acid derivative | Bromine, Chlorine sources | Multi-step synthesis | Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate |
Design and Synthesis of Advanced this compound Analogues and Conjugates
The this compound framework is a versatile starting point for the design and synthesis of advanced analogues and conjugates with diverse functionalities and potential applications. By modifying the core structure or attaching other molecular entities, researchers have developed novel compounds for various scientific investigations.
Analogues with Modified Scaffolds:
Synthetic efforts have focused on altering the substituents on the aromatic ring or the acetamido group to fine-tune the molecule's properties.
Alkyl and Aryl Acetamido Derivatives: Researchers have synthesized derivatives of 5-acetamido-2-hydroxy benzoic acid by replacing the methyl group of the acetamide (B32628) with larger groups like phenyl and benzyl. mdpi.com This modification was achieved through N-acylation reactions using benzoyl chloride or phenylacetyl chloride, with the goal of enhancing selectivity for the COX-2 enzyme. mdpi.com
Triiodo Analogues: Heavily modified analogues featuring multiple iodine atoms, such as 3-acetamido-2,4,6-triiodo-5-[(2-hydroxyethyl)carbamoyl]benzoic acid, have been synthesized. The high atomic weight of iodine confers radiopacity, making these compounds suitable for use as X-ray contrast agents.
Ester Analogues for Structure-Activity Relationship (SAR) Studies: A series of 3-acetamido-4-hydroxybenzoate esters with varying alkyl chain lengths (e.g., butyl, octyl) have been synthesized to investigate how lipophilicity affects biological activity. nih.gov These were prepared via N-acetylation of the corresponding amino-hydroxybenzoic acid followed by esterification with the desired alcohol. nih.gov
Conjugate Synthesis:
Conjugation involves linking the this compound core to other molecules, such as amines, amino acids, or monolignols, to create hybrid structures with novel properties.
Amine Conjugates: The formation of amide bonds between hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine (B22526) has been explored. jmb.or.kr For example, N-2-hydroxybenzoyl tryptamine, a conjugate of 2-hydroxybenzoic acid and tryptamine, has been synthesized biologically using engineered E. coli. jmb.or.kr This biosynthesis involves a two-step enzymatic reaction: the activation of the benzoic acid to a CoA-thioester by a hydroxybenzoic acid-CoA ligase, followed by amide formation catalyzed by an N-acyltransferase. jmb.or.kr
Precursors for Complex Natural Products: The closely related compound 3-amino-5-hydroxybenzoic acid is a known biosynthetic precursor to complex anticancer agents like mitomycin C, highlighting the potential of this chemical class to serve as building blocks for intricate, biologically active molecules. beilstein-journals.org
Monolignol Conjugates: In plant biochemistry, p-hydroxybenzoic acid (an isomer) is known to form conjugates with monolignols, which are then incorporated into the lignin (B12514952) polymer. nih.gov This natural conjugation strategy provides a model for creating novel biomaterials.
| Derivative Type | Example Compound/Class | Synthetic Strategy | Intended Purpose/Application | Citation |
|---|---|---|---|---|
| Modified Acetamido Group | 5-(N-benzoyl)-amino-2-hydroxy benzoic acid | N-acylation of amino-hydroxybenzoic acid with benzoyl chloride | Enhanced selectivity for COX-2 enzyme | mdpi.com |
| Halogenated Analogue | 3-Acetamido-2,4,6-triiodobenzoic acid derivatives | Multi-step synthesis including iodination | X-ray contrast agents | |
| Ester Analogue | Bulbiferates (e.g., isopentyl 3-acetamido-4-hydroxybenzoate) | N-acetylation followed by esterification | Structure-activity relationship (SAR) studies for antibacterial activity | nih.gov |
| Amine Conjugate | N-2-hydroxybenzoyl tryptamine | Biosynthesis in engineered E. coli using acyltransferases | Investigated for anticonvulsant and antinociceptive activities | jmb.or.kr |
Biosynthetic Pathways and Enzymology of 2 Acetamido 3 Hydroxybenzoate
Exploration of Natural Occurrence and Biological Sources
The natural product 2-Acetamido-3-hydroxybenzoate has been identified from microbial sources. Specifically, its isolation was reported from the chemical investigation of an extract from a cultured termite-associated Streptomyces sp. M45. researchgate.net In this study, the structure of this compound was determined through comprehensive analysis of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) data. researchgate.net This discovery underscores the role of symbiotic microorganisms, such as those associated with insects, as a source of novel and specialized metabolites. The identification of this compound from an actinomycete, a phylum renowned for its prolific production of secondary metabolites, suggests that its biosynthetic pathway is likely encoded within the genome of this bacterium.
| Compound Name | Biological Source | Method of Identification |
| This compound | Termite-associated Streptomyces sp. M45 | NMR Spectroscopy and LC-MS |
De Novo Biosynthesis and Metabolic Engineering Approaches
While the specific de novo biosynthetic pathway for this compound has not been fully elucidated, its chemical structure strongly suggests a route originating from aromatic amino acid metabolism. Metabolic engineering efforts in microorganisms for the production of related hydroxybenzoic acids provide a framework for understanding and potentially manipulating its synthesis.
The biosynthesis of many aromatic compounds in microorganisms originates from the shikimate pathway. frontiersin.orgresearchgate.net This central metabolic route provides the precursor chorismate, a critical branch-point for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.netfrontiersin.org The structure of this compound, an aminobenzoic acid derivative, points towards a likely origin from an intermediate of the tryptophan biosynthetic pathway. One plausible precursor is anthranilate (2-aminobenzoate), which is synthesized from chorismate by anthranilate synthase. Subsequent hydroxylation and N-acetylation of an anthranilate-derived intermediate would lead to the final product.
The metabolism of tryptophan itself can also serve as a source of related aromatic molecules. For instance, L-tryptophan can be converted to tryptamine (B22526) by tryptophan decarboxylase, which is then a substrate for other modifying enzymes. academicjournals.org Although a direct link to this compound is not established, the enzymatic reactions involved in tryptophan metabolism represent a toolbox of catalytic activities that could be involved in its formation.
Significant progress has been made in the metabolic engineering of microorganisms, such as Escherichia coli and Pseudomonas putida, for the production of various hydroxybenzoic acids. frontiersin.orgnih.govresearchgate.net These efforts often involve the overexpression of key enzymes and the deletion of competing pathways to channel metabolic flux towards the desired product. frontiersin.org For example, the production of 4-hydroxybenzoic acid (4-HBA) has been achieved by introducing the chorismate pyruvate-lyase (UbiC) to convert chorismate directly to 4-HBA. researchgate.netfrontiersin.org Similarly, engineering strategies for producing 3-hydroxybenzoate have been explored. nih.govnih.gov
These engineered systems demonstrate the feasibility of producing substituted benzoic acids from simple carbon sources. The production of this compound could be envisioned through a similar metabolic engineering approach. This would likely involve:
Enhancing the flux through the shikimate pathway to increase the availability of chorismate.
Introducing or upregulating the activity of an enzyme capable of converting a chorismate-derived intermediate to a 3-hydroxyanthranilate derivative.
Expressing a suitable N-acetyltransferase to catalyze the final acetylation step.
| Engineered Product | Precursor | Key Enzyme(s) | Host Organism |
| 4-Hydroxybenzoic acid | Chorismate | Chorismate pyruvate-lyase (UbiC) | Escherichia coli, Pseudomonas putida |
| Benzoic acid | L-Phenylalanine | Multi-enzyme cascade | Escherichia coli |
| 2-Hydroxybenzoyl tryptamine | 2-Hydroxybenzoic acid, Tryptamine | CoA ligase, Amide formation enzymes | Escherichia coli |
Enzymatic Systems Involved in this compound Formation and Biotransformation
The formation of this compound from a primary metabolic precursor necessitates the action of specific enzymes, namely hydroxylases and N-acetyltransferases, while decarboxylases are also central to the broader metabolism of aromatic acids.
N-acetyltransferases (NATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine. nih.gov These enzymes are involved in a wide range of biological processes, including the detoxification of xenobiotics and the biosynthesis of secondary metabolites. nih.govresearchgate.net In the context of this compound biosynthesis, an N-acetyltransferase is required for the acetylation of a 2-amino-3-hydroxybenzoate precursor.
Human arylamine N-acetyltransferases have been shown to catalyze the N-acetylation of various aromatic amines. nih.gov While these are not from a microbial source, they demonstrate the catalytic capacity for such reactions. In bacteria, N-acetyltransferases are involved in the biosynthesis of various natural products. The identification and characterization of the specific N-acetyltransferase from Streptomyces sp. M45 would be a crucial step in fully elucidating the biosynthetic pathway of this compound.
The introduction of a hydroxyl group onto an aromatic ring is a key reaction in the biosynthesis of many natural products. This is typically catalyzed by hydroxylases, many of which are monooxygenases that utilize molecular oxygen and a reducing agent. In the biosynthesis of this compound, a hydroxylase would be responsible for the introduction of the hydroxyl group at the C3 position of an aminobenzoate precursor. For instance, 4-hydroxybenzoate (B8730719) hydroxylase (PobA) is a well-characterized enzyme that hydroxylates 4-hydroxybenzoate. researchgate.net
| Enzyme Class | Function in Aromatic Metabolism | Potential Role in this compound Biosynthesis |
| N-Acetyltransferases | Acetylation of aromatic amines | Catalyzes the final N-acetylation step |
| Hydroxylases | Introduction of hydroxyl groups onto aromatic rings | Catalyzes the hydroxylation at the C3 position |
| Decarboxylases | Removal of carboxyl groups from aromatic acids | May influence precursor availability |
Amide Synthetases and Ligases
Amide synthetases and ligases are crucial enzymes in the biosynthesis of a wide array of natural products, catalyzing the formation of amide bonds, a fundamental linkage in many biologically active molecules. While the direct biosynthetic pathway of this compound has not been extensively elucidated in scientific literature, the formation of its acetamido group strongly suggests the involvement of an amide synthetase, most likely an N-acetyltransferase. This section will delve into the general mechanisms of these enzymes and their putative role in the biosynthesis of this compound.
The formation of the amide bond in this compound likely proceeds through the action of an N-acetyltransferase (NAT) enzyme. wikipedia.org These enzymes catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of an acceptor molecule. wikipedia.org In the context of this compound biosynthesis, the proposed reaction would involve the acetylation of a 2-amino-3-hydroxybenzoic acid precursor.
N-acetyltransferases are a diverse family of enzymes found in various organisms, playing significant roles in both primary and secondary metabolism. wikipedia.org They are involved in processes ranging from drug metabolism in humans to the biosynthesis of secondary metabolites in bacteria. nih.govuniprot.org The catalytic mechanism of NATs typically involves a "ping-pong" kinetic model, where the enzyme first binds to acetyl-CoA and an acetyl group is transferred to a conserved cysteine residue in the enzyme's active site. Subsequently, the acetylated enzyme intermediate binds the amine substrate (in this case, 2-amino-3-hydroxybenzoic acid) and transfers the acetyl group to it, releasing the final N-acetylated product. wikipedia.org
While a specific N-acetyltransferase for the synthesis of this compound has not been characterized, the general properties of this enzyme class provide a strong basis for understanding its potential role. The table below summarizes the key characteristics of arylamine N-acetyltransferases (NATs), which are responsible for acetylating aromatic amines.
Table 1: General Properties of Arylamine N-acetyltransferases (NATs)
| Property | Description |
|---|---|
| Enzyme Class | Transferase (EC 2.3.1.5) |
| Cofactor | Acetyl-Coenzyme A (Acetyl-CoA) |
| Substrates | Arylamines, arylhydroxylamines, arylhydrazines |
| Catalytic Residue | Cysteine |
| Mechanism | Ping-pong bi-bi |
| Cellular Location | Cytosol |
This table presents generalized data for the N-acetyltransferase enzyme class, as specific data for an enzyme producing this compound is not currently available.
The biosynthesis of the precursor, 2-amino-3-hydroxybenzoic acid, is also a critical aspect. While its direct synthesis pathway is not well-defined, it is likely derived from intermediates of primary metabolic pathways, such as the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. The biosynthesis of other aminohydroxybenzoic acids, such as 3-amino-5-hydroxybenzoic acid (AHBA), has been studied in the context of ansamycin (B12435341) antibiotic biosynthesis and involves a modified shikimate pathway. nih.govrsc.org AHBA synthase, a key enzyme in this pathway, catalyzes the formation of AHBA from precursors derived from the shikimate pathway. nih.gov It is plausible that a similar, yet distinct, enzymatic pathway exists for the formation of 2-amino-3-hydroxybenzoic acid.
Once 2-amino-3-hydroxybenzoic acid is synthesized, an N-acetyltransferase would catalyze the final step to produce this compound. The specificity of this enzyme would be crucial to ensure the selective acetylation of the 2-amino group. The table below outlines the proposed enzymatic reaction for the final step in the biosynthesis of this compound.
Table 2: Proposed Enzymatic Reaction for this compound Synthesis
| Enzyme | Substrate 1 | Substrate 2 | Product | Byproduct |
|---|---|---|---|---|
| N-acetyltransferase | 2-amino-3-hydroxybenzoic acid | Acetyl-CoA | This compound | Coenzyme A |
This table is based on a hypothesized biosynthetic step, as the specific enzyme has not been identified.
Mechanistic Investigations of Biological Roles and Molecular Interactions
Elucidation of Roles in Intermediary Metabolism
Intermediary metabolism encompasses the biochemical pathways that process and interconvert small molecules. The fate of a compound like 2-Acetamido-3-hydroxybenzoate within these networks is determined by the enzymatic machinery of a given organism.
While direct catabolic pathways for this compound have not been detailed, the degradation of its parent structure, 3-hydroxybenzoate, has been extensively studied in various bacteria and provides potential models for its breakdown.
Aerobic Catabolism: In many aerobic bacteria, the degradation of 3-hydroxybenzoate begins with hydroxylation to form a dihydroxybenzoic acid intermediate. nih.govasm.org
Gentisate Pathway: Organisms such as Bacillus and Burkholderia xenovorans can hydroxylate 3-hydroxybenzoate to form 2,5-dihydroxybenzoate (B8804636) (gentisate). asm.orgplos.org This reaction is catalyzed by a 3-hydroxybenzoate 6-hydroxylase. plos.org The aromatic ring of gentisate is then opened by the enzyme gentisate 1,2-dioxygenase, leading to maleylpyruvate, which is further metabolized to central intermediates like pyruvate (B1213749) and fumarate. asm.orgplos.org
Protocatechuate Pathway: Alternatively, 3-hydroxybenzoate can be hydroxylated at the 4-position to yield 3,4-dihydroxybenzoate (protocatechuate), which is then funneled into a ring-cleavage pathway. plos.orgfrontiersin.org
Anaerobic Catabolism: Under anoxic conditions, a different strategy is employed that avoids the use of molecular oxygen.
Reductive Dehydroxylation: In fermentative bacteria like Sporotomaculum hydroxybenzoicum and denitrifying bacteria such as Thauera aromatica, the metabolism of 3-hydroxybenzoate is initiated by its activation to a coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. ird.frnih.gov This intermediate is then reductively dehydroxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. ird.frnih.govnih.gov Benzoyl-CoA is subsequently dearomatized and degraded through a series of reactions analogous to beta-oxidation.
Anabolic reactions involve the synthesis of more complex molecules. mdpi.com While there is no specific information on this compound in anabolism, the synthesis of related acetamidobenzoates is known.
The formation of acetamido-hydroxybenzoates often involves the N-acetylation of an amino-hydroxybenzoate precursor. In Rhodopseudomonas palustris, the enzyme BadL, an N-acetyltransferase, acetylates aminobenzoates to produce acetamidobenzoates. uga.edu These molecules act as signals to regulate the expression of genes involved in benzoate (B1203000) degradation. uga.eduasm.org
In Streptomyces griseus, an arylamine N-acetyltransferase is responsible for the acetylation of 3-amino-4-hydroxybenzoic acid, leading to the formation of 3-acetamido-4-hydroxybenzoate. ebi.ac.uk This highlights a defined biosynthetic role for this class of compounds. Additionally, the marine bacterium Microbulbifer sp. is known to produce acetamidohydroxybenzoates known as bulbiferates. rsc.orgwisc.edu These examples establish that the synthesis of acetamidohydroxybenzoates from aminobenzoic acid precursors is a documented biological process.
Studies of Molecular Recognition and Binding Mechanisms
The biological activity of a molecule is fundamentally linked to its ability to interact with specific proteins, such as enzymes and receptors.
Direct studies on the molecular targets of this compound are not available. However, research on its isomers and derivatives has identified interactions with several key enzymes, suggesting potential areas of activity for this class of compounds.
Derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to target the enzyme cyclooxygenase-2 (COX-2) , which is involved in inflammation. mdpi.com Similarly, derivatives of 3-acetamido-2-hydroxybenzoic acid have been explored as potential COX-2 inhibitors. Another isomer, ethyl 4-acetamido-3-hydroxybenzoate , has been identified as an inhibitor of neuraminidase , a critical enzyme for the replication of influenza viruses. smolecule.com Furthermore, other 2-hydroxybenzoic acid derivatives have been shown to selectively inhibit SIRT5 , a member of the sirtuin family of enzymes. nih.gov
| Compound | Enzyme/Receptor Target | Reported Effect | Reference |
|---|---|---|---|
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | mdpi.com |
| 3-Acetamido-2-hydroxybenzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | |
| Ethyl 4-acetamido-3-hydroxybenzoate | Neuraminidase | Inhibition | smolecule.com |
| 2-Hydroxybenzoic acid derivatives | Sirtuin 5 (SIRT5) | Inhibition | nih.gov |
Allosteric modulation is a mechanism of regulation where a ligand binds to a protein at a site distinct from the active site, causing a conformational change that alters the protein's activity. nih.gov This allows for nuanced control of biological processes. mdpi.com
Phenolic compounds have been identified as potential allosteric modulators. For instance, certain natural phenolic compounds can inhibit the SARS-CoV-2 papain-like protease (PLpro) by binding to an allosteric site. nih.govresearchgate.net Other studies have shown that phenolic compounds can allosterically inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to metabolic diseases. nih.gov While these findings establish that the phenolic scaffold present in this compound is capable of participating in allosteric interactions, there is currently no specific evidence in the scientific literature to indicate that this compound itself functions as an allosteric modulator.
Mechanistic Studies of Aromatic Compound Transformations
The chemical transformation of aromatic compounds is a fundamental process in biochemistry, often involving enzymatic reactions that modify or break the stable benzene (B151609) ring. researchgate.net The mechanisms observed for related hydroxybenzoates and acetanilides provide insight into the potential transformations of this compound.
A primary mechanism for the catabolism of aromatic compounds is enzymatic hydroxylation, often catalyzed by flavoprotein monooxygenases. plos.org In the aerobic degradation of 3-hydroxybenzoate, the molecule is first di-hydroxylated to either gentisate or protocatechuate. asm.orgplos.org This is followed by oxidative cleavage of the aromatic ring by specific dioxygenase enzymes, which insert molecular oxygen to break the ring structure and yield aliphatic products that can enter central metabolism. plos.orgfrontiersin.orgresearchgate.net
An alternative transformation mechanism is seen in the metabolism of 3'-hydroxyacetanilide, a non-toxic isomer of acetaminophen. This compound undergoes metabolic activation via aromatic hydroxylation by cytochrome P450 enzymes. scispace.com The resulting hydroxylated intermediates can be further oxidized to form reactive electrophilic intermediates, specifically ortho- and para-benzoquinone derivatives. scispace.com These reactive quinones are capable of binding covalently to cellular macromolecules, a process often associated with toxicity, and can be detoxified by conjugation with glutathione. scispace.comacs.org This pathway highlights a potential bioactivation route for phenolic acetamides.
Under anaerobic conditions, a key transformation is reductive dehydroxylation. For 3-hydroxybenzoate, this occurs after the molecule is activated to its CoA thioester, with the subsequent removal of the hydroxyl group to form benzoyl-CoA. nih.gov
Analytical Methodologies for 2 Acetamido 3 Hydroxybenzoate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 2-Acetamido-3-hydroxybenzoate from reaction mixtures or biological extracts. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity and volatility.
Due to the polar nature conferred by its carboxyl, hydroxyl, and acetamido groups, this compound is well-suited for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). vu.edu.au These techniques separate compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
In a typical setup, a C8 or C18 octadecylsilane (B103800) (ODS) column is used as the stationary phase. nih.govscilit.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic or acetic acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.gov UPLC, which utilizes smaller particle size columns (typically ≤ 2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector set to the compound's ultraviolet absorbance maximum or, for higher sensitivity and specificity, a mass spectrometer. vu.edu.aunih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) | Separates the analyte from other matrix components based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Aqueous component of the mobile phase; acid suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component; elution strength is increased by raising its concentration. |
| Elution Mode | Gradient | Allows for efficient elution of compounds with a range of polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV/PDA (e.g., 256 nm) or Mass Spectrometry (MS) | Quantifies and identifies the compound as it elutes. nih.gov |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. The presence of polar hydroxyl, amino, and carboxyl functional groups would lead to poor chromatographic performance and potential degradation in the heated GC inlet. gcms.cz Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com
This process involves reacting the analyte with a specific reagent to mask the polar functional groups. researchgate.net Common approaches include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netnih.gov
Acylation: Perfluoroacylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can be used to form fluoroacyl derivatives, which enhances volatility and improves detection. jfda-online.com
Alkylation: Reagents can form esters from the carboxylic acid and ethers from the hydroxyl group. nih.gov
Once derivatized, the compound can be readily analyzed by GC-MS, where it is separated on a capillary column and subsequently identified by its characteristic mass spectrum. researchgate.netscielo.org.pe
| Reagent Class | Example Reagent | Target Functional Groups |
|---|---|---|
| Silylation | BSTFA, MSTFA, MTBSTFA | -OH, -COOH, -NH |
| Acylation | Trifluoroacetic Anhydride (TFAA), MBTFA | -OH, -NH |
| Alkylation/Esterification | Pentafluorobenzyl bromide (PFBBr) | -COOH, -OH |
Advanced Spectroscopic Characterization
While chromatography provides separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment and connectivity of each atom.
¹H NMR: This experiment identifies all the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the three aromatic protons on the benzene (B151609) ring, the methyl protons of the acetamido group, and the amide proton. The splitting patterns (coupling) between the adjacent aromatic protons are critical for confirming the 1,2,3-substitution pattern on the ring.
¹³C NMR: This experiment detects all the carbon atoms. The spectrum would display signals for the carbonyl carbons (amide and carboxyl), the aromatic carbons (both protonated and quaternary), and the methyl carbon of the acetyl group.
2D NMR Experiments: Techniques like Correlation Spectroscopy (COSY) establish ¹H-¹H coupling networks, confirming which protons are adjacent. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing the molecular fragments together. researchgate.net
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH (3) | ~7.0-7.5 | ~115-125 | Specific shifts depend on position relative to substituents. |
| Amide NH | Variable, broad | - | Shift is concentration and solvent dependent. |
| Acetyl CH₃ | ~2.1 | ~24 | Characteristic singlet for the methyl group. |
| Aromatic C-OH | - | ~145-155 | Quaternary carbon attached to the hydroxyl group. |
| Aromatic C-NH | - | ~120-130 | Quaternary carbon attached to the acetamido group. |
| Carboxyl COOH | - | ~170 | Carbonyl carbon of the carboxylic acid. |
| Amide C=O | - | ~169 | Carbonyl carbon of the acetamido group. |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, serving as a key tool for identification and confirmation. When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the specific detection of the target analyte in a complex mixture.
In electrospray ionization (ESI), this compound would typically be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.
Tandem mass spectrometry (MS/MS or MS²) provides even greater structural detail. nih.gov In this technique, the parent ion of interest is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the neutral loss of water (-18 Da), the loss of the acetyl group as ketene (B1206846) (-42 Da), and the loss of carbon dioxide (-44 Da) from the carboxyl group. fu-berlin.de This fragmentation data is crucial for distinguishing it from isomers and for identifying related metabolites in profiling studies. mdpi.com
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 176.03 | Loss of water | H₂O |
| 152.04 | Loss of ketene | C₂H₂O |
| 150.03 | Loss of carbon dioxide | CO₂ |
| 134.04 | Loss of ketene and water | C₂H₂O + H₂O |
| 108.04 | Loss of ketene and carbon dioxide | C₂H₂O + CO₂ |
Integration of Analytical Platforms for Comprehensive Pathway Analysis
Understanding the role of this compound in biological systems, such as the phenoxazinone biosynthetic pathway, requires a comprehensive analysis that a single technique cannot provide. rsc.org Integrating multiple analytical platforms is essential for a complete picture of metabolic flux and regulation. nih.gov
Metabolomics workflows often combine the quantitative strengths of LC-MS/MS with the definitive structural identification capabilities of NMR. LC-MS/MS can be used to screen extracts and generate quantitative profiles of this compound and other related pathway intermediates across different experimental conditions. However, mass spectrometry alone can sometimes be ambiguous, especially when dealing with isomeric compounds.
NMR spectroscopy can then be used on purified fractions or concentrated extracts to confirm the identity of key metabolites flagged by the MS analysis. The combination of these techniques provides a robust, cross-validated dataset. This integrated approach is critical for accurately mapping metabolic pathways, identifying novel intermediates, and understanding how the pathway is regulated. Web-based platforms like MetaboAnalyst can further assist in processing this complex data to perform pathway and enrichment analysis. metaboanalyst.ca
Future Directions and Interdisciplinary Research Frontiers
Advancements in Synthetic Chemistry for Complex Derivatives
The core structure of 2-Acetamido-3-hydroxybenzoate presents a versatile scaffold for the synthesis of a diverse array of complex derivatives. Future research in synthetic chemistry is poised to move beyond simple modifications to the development of sophisticated molecular architectures with tailored functionalities. Key areas of advancement will likely include:
Combinatorial Synthesis: The development of high-throughput combinatorial strategies will enable the rapid generation of large libraries of this compound derivatives. By systematically varying substituents on the aromatic ring, the acetamido group, and the carboxylic acid moiety, researchers can explore a vast chemical space to identify compounds with novel properties.
Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods will be crucial. This will allow for the synthesis of enantiomerically pure compounds, which is essential for understanding their specific interactions with biological targets.
Bio-inspired Synthesis: Mimicking the biosynthetic pathways of naturally occurring phenoxazinones, which are structurally related to derivatives of this compound, can inspire novel and efficient synthetic routes. nih.govrsc.org This approach, often referred to as biomimetic synthesis, can lead to the discovery of environmentally benign and highly selective reactions.
Recent studies on the synthesis of various hydroxybenzoic acid derivatives provide a strong foundation for these future endeavors. For instance, the synthesis of bis- and mono-2-hydroxybenzoic acid derivatives through reactions with alcohols and amines showcases the reactivity of the carboxyl group. researchgate.net Furthermore, the esterification of 3-hydroxybenzoic acid and its subsequent hybridization with other aromatic acids demonstrate the potential for creating complex conjugates with enhanced biological activities. rasayanjournal.co.innih.gov
A summary of synthetic approaches for hydroxybenzoic acid derivatives is presented in the table below:
| Starting Material | Reagents and Conditions | Product Type |
| Methyl 2-hydroxybenzoate | Diols, polyols, amino alcohols | Bis- and mono-2-hydroxybenzoic acid derivatives researchgate.net |
| 3-hydroxybenzoic acid | Methanol / Conc. H2SO4; Alkyl halides / K2CO3 | 3-alkoxy methyl benzoate (B1203000) derivatives rasayanjournal.co.in |
| Phenazine-1-carboxylic acid | Oxalyl chloride; Hydroxybenzoic acid ester | Phenolic ester derivatives nih.gov |
These existing methodologies can be adapted and expanded to create a new generation of complex derivatives of this compound, paving the way for the exploration of their structure-activity relationships.
Deepening Understanding of Biosynthetic Logic and Enzymatic Catalysis
The biosynthesis of this compound and its role as a metabolic intermediate are areas ripe for investigation. While the complete biosynthetic pathway remains to be fully elucidated, it is hypothesized to be a precursor in the formation of more complex natural products, such as phenoxazinones. nih.govrsc.org Future research will focus on identifying and characterizing the enzymes responsible for its formation and subsequent transformations.
Key research questions to be addressed include:
Identification of Biosynthetic Genes: The use of genomic and transcriptomic approaches can help identify the gene clusters responsible for the biosynthesis of this compound in producing organisms.
Enzyme Characterization: Once the genes are identified, the corresponding enzymes can be expressed, purified, and characterized. This will involve determining their substrate specificity, catalytic mechanism, and three-dimensional structure. For example, studies on the metabolism of 3-hydroxybenzoate have identified enzymes like 3-hydroxybenzoate-CoA ligase and benzoyl-CoA reductase, which could have analogs in the pathway of this compound. nih.govasm.orgd-nb.info
Metabolic Flux Analysis: Understanding the flow of metabolites through the biosynthetic pathway will be crucial for optimizing the production of desired compounds in engineered microorganisms.
The biosynthesis of actinomycin, a well-known anticancer agent, provides a valuable model for understanding the enzymatic logic behind the formation of phenoxazinone chromophores from 2-aminophenol (B121084) precursors. nih.govresearchgate.netmdpi.comacs.org The key enzyme in this process is phenoxazinone synthase, a copper-containing oxidase that catalyzes the oxidative coupling of two molecules of a 2-aminophenol derivative. nih.govresearchgate.net It is plausible that a similar enzymatic strategy is employed for the conversion of this compound into more complex structures.
The table below outlines enzymes involved in the metabolism of related hydroxybenzoic acids:
| Enzyme | Substrate | Product | Organism |
| 3-hydroxybenzoate 6-hydroxylase | 3-hydroxybenzoate | Gentisate | Polaromonas naphthalenivorans CJ2 nih.govresearchgate.net |
| 3-hydroxybenzoate-CoA ligase | 3-hydroxybenzoate | 3-hydroxybenzoyl-CoA | Thauera aromatica nih.gov |
| 4-amino-3-hydroxybenzoate metabolizing enzymes | 4-amino-3-hydroxybenzoic acid | Pyruvic acid | Bordetella sp. strain 10d nih.gov |
| 2,3-dihydroxybenzoate 3,4-dioxygenase | 2,3-dihydroxybenzoate | 2-hydroxy-3-carboxymuconate | Pseudomonas reinekei MT1 nih.gov |
By analogy, future research can target the discovery and characterization of enzymes that specifically act on this compound, thereby providing a deeper understanding of its biological fate.
Novel Applications as Biochemical Probes in Systems Biology
The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of novel biochemical probes. These probes can be invaluable tools in systems biology for interrogating complex biological processes in their native environment.
Potential applications include:
Metabolic Labeling: Derivatives of this compound functionalized with bioorthogonal handles, such as azides or alkynes, could be used for metabolic labeling of newly synthesized biomolecules. nih.gov If this compound is incorporated into specific metabolic pathways, these tagged derivatives would allow for the visualization and identification of their downstream products within cells.
Enzyme Activity Probes: "Activity-based probes" derived from this compound could be designed to covalently bind to the active site of specific enzymes involved in its metabolism. This would enable the profiling of enzyme activity in complex biological samples and the identification of novel enzymatic targets.
Fluorescent Probes: The phenoxazinone core, which can be synthesized from 2-aminophenol precursors, is known to exhibit interesting photophysical properties. researchgate.net Derivatives of this compound that can be converted into fluorescent phenoxazinone-like structures could be developed as sensors for specific enzymatic activities or for imaging cellular processes.
The design of such probes will require a multidisciplinary approach, combining synthetic organic chemistry with molecular and cell biology. The successful development of these tools will provide unprecedented insights into the biological roles of this compound and its metabolites.
Computational Chemistry and Molecular Modeling for Structure-Function Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-function relationships of small molecules like this compound and their interactions with biological macromolecules. dartmouth.edu
Future computational studies will likely focus on:
Conformational Analysis: Determining the preferred three-dimensional conformations of this compound and its derivatives is crucial for understanding their reactivity and binding to target proteins. Quantum chemical calculations can provide valuable insights into the relative energies of different conformers. researchgate.netresearchgate.net
Molecular Docking: Docking simulations can be used to predict the binding modes of this compound derivatives to the active sites of enzymes. nih.gov This information can guide the design of more potent and selective inhibitors or substrates.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more detailed understanding of enzymatic reactions involving this compound, QM/MM simulations can be employed. These hybrid methods treat the active site of the enzyme with high-level quantum mechanics while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be developed to guide the virtual screening of large compound libraries for new molecules with similar properties.
Computational studies on related compounds, such as 4-acetamido-3-nitrobenzoic acid, have already demonstrated the power of these approaches in exploring structural parameters and predicting interactions with protein targets. nih.gov Applying these methods to this compound will undoubtedly accelerate the discovery of its biological functions and potential applications.
The table below summarizes computational methods and their applications in studying related molecules:
| Computational Method | Application | Studied Molecule(s) |
| Quantum Chemical Calculations | Determination of thermochemical properties and intramolecular hydrogen bond strength. researchgate.net | Methyl hydroxybenzoates researchgate.net |
| Molecular Docking | Prediction of binding affinity and interactions with protein targets. nih.gov | 4-Acetamido-3-nitrobenzoic acid nih.gov |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. mdpi.com | 5-Acetamido-2-hydroxy benzoic acid derivatives mdpi.com |
Q & A
Q. How can open-data principles enhance collaborative research on this compound?
- Methodological Answer :
- Data Repositories : Share raw datasets in FAIR-compliant platforms (e.g., Zenodo, Figshare).
- Metadata Standards : Adopt ISA-Tab format for experimental context (e.g., sample preparation, instrument settings).
- Ethical Compliance : Anonymize sensitive data (e.g., patient-derived samples) while maintaining traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
